molecular formula C17H13F3N2O3S2 B2758085 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034269-39-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2758085
CAS RN: 2034269-39-9
M. Wt: 414.42
InChI Key: TUEBDFHSDBKWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and therapeutic potential.

Scientific Research Applications

Synthesis and Characterization

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives have been synthesized and characterized to explore their potential applications in various fields. A notable study involves the synthesis of derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, leading to compounds exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed promise due to their minimal tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Molecular and Supramolecular Structures

Research on N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives extends to understanding their molecular and supramolecular structures. Studies have reported on the structures of derivatives, highlighting the impact of different substituents on molecular conformation and interactions such as hydrogen bonding and π-π stacking, which are critical in designing molecules for specific interactions and functions (Jacobs et al., 2013).

Photophysicochemical Properties

Investigations into the photophysicochemical properties of derivatives containing the N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide moiety have revealed their potential in photocatalytic applications. For instance, zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents were synthesized, showcasing their suitability for photocatalytic applications due to favorable photosensitizing abilities (Öncül et al., 2021).

Transfer Hydrogenation Catalysts

Derivatives have also been explored as ligands in catalysts for transfer hydrogenation reactions. For example, complexes bearing pyridinesulfonamide ligands demonstrated high activity in the transfer hydrogenation of various ketones without the need for basic additives or halide abstractors, highlighting their potential in green chemistry applications (Ruff et al., 2016).

Selective Discrimination of Thiophenols

Further research includes the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols, utilizing derivatives as part of the probe structure. These studies have implications for chemical, biological, and environmental sciences, offering tools for sensitive and selective detection of relevant compounds (Wang et al., 2012).

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-2-1-8-21-16(12)13-7-9-26-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBDFHSDBKWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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